2-Hydrazinyl-4-methylthiazole
Overview
Description
2-Hydrazinyl-4-methylthiazole is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Mechanism of Action
Target of Action
Thiazole derivatives are known to have potential anticancer activity with a mechanism of action related to inhibition of matrix metallo-proteinases, kinases, and anti-apoptotic bcl2 family proteins .
Mode of Action
For instance, they can inhibit matrix metallo-proteinases, kinases, and anti-apoptotic BCL2 family proteins, which play crucial roles in cell proliferation and survival .
Biochemical Pathways
They can activate or inhibit these pathways, leading to changes in the physiological systems .
Result of Action
Some thiazole derivatives have shown significant cytotoxic activity against various carcinoma cell lines .
Biochemical Analysis
Biochemical Properties
2-Hydrazinyl-4-methylthiazole plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to exhibit antioxidant, antimicrobial, and antitumor activities . The compound interacts with enzymes such as matrix metalloproteinases and kinases, inhibiting their activity and thereby affecting various cellular processes . Additionally, this compound can bind to proteins, altering their conformation and function, which can lead to changes in cell signaling pathways and gene expression .
Cellular Effects
The effects of this compound on cells are diverse and significant. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . It also affects the expression of genes involved in oxidative stress response, leading to enhanced antioxidant defense mechanisms . Furthermore, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For example, it can inhibit matrix metalloproteinases by binding to their active sites, preventing them from degrading extracellular matrix components . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression of genes involved in cell proliferation, apoptosis, and stress response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been shown to have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These findings suggest that the compound can maintain its biological activity over extended periods, making it a promising candidate for therapeutic applications .
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models have revealed important insights into its therapeutic potential and toxicity. The compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological activities . At therapeutic doses, this compound has been shown to inhibit tumor growth and reduce inflammation without causing significant toxicity . At higher doses, the compound can induce adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can inhibit key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle, leading to altered energy production and utilization . Additionally, this compound can modulate the levels of metabolites, such as reactive oxygen species and antioxidants, thereby influencing cellular redox balance . These interactions highlight the compound’s potential to regulate metabolic processes and maintain cellular homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms, involving transporters such as organic cation transporters . Once inside the cells, this compound can bind to intracellular proteins, facilitating its distribution to various cellular compartments . The compound’s localization and accumulation within specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . For example, this compound can be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and modulate gene expression . Similarly, the compound can be localized to the mitochondria, affecting mitochondrial function and energy production . These subcellular localizations are essential for the compound’s biological activity and therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Hydrazinyl-4-methylthiazole involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . Another approach is a one-pot three-component reaction using 2-(2-benzylidene hydrazinyl)-4-methylthiazole as a starting precursor . These reactions typically require mild conditions and can be catalyzed by various agents, such as 1,4-diazabicyclo[2.2.2]-octane (DABCO) .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. Green synthetic approaches, such as metal-free reactions and the use of recyclable catalysts, are increasingly being adopted .
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-4-methylthiazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .
Scientific Research Applications
2-Hydrazinyl-4-methylthiazole has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as:
- Dabrafenib
- Dasatinib
- Patellamide A
- Ixabepilone
- Epothilone
Uniqueness
What sets 2-Hydrazinyl-4-methylthiazole apart from these compounds is its specific hydrazinyl and methylthiazole moieties, which confer unique biological activities and synthetic versatility .
Properties
IUPAC Name |
(4-methyl-1,3-thiazol-2-yl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3S/c1-3-2-8-4(6-3)7-5/h2H,5H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMUPBRNDLMSNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301000113 | |
Record name | 2-Hydrazinyl-4-methyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301000113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78886-45-0 | |
Record name | Thiazole, 2-hydrazinyl-4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078886450 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydrazinyl-4-methyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301000113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydrazino-4-methyl-1,3-thiazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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